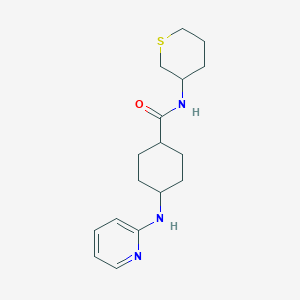
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound belongs to the class of cyclohexane carboxamides and is known to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide has been extensively studied for its potential applications in medicine and drug development. It has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes such as cell cycle regulation and glucose metabolism, making them potential targets for drug development.
Mecanismo De Acción
The mechanism of action of 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide involves its binding to the active site of CDK2 and GSK-3β, inhibiting their enzymatic activity. This results in the disruption of various cellular processes such as cell cycle progression and glucose metabolism, leading to cell death. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, it has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide in lab experiments is its potent inhibitory activity against CDK2 and GSK-3β, making it an ideal compound for studying cell cycle regulation and glucose metabolism. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide. One potential direction is the development of this compound as an anti-cancer agent. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various inflammatory diseases. Furthermore, the development of more potent and selective inhibitors of CDK2 and GSK-3β based on the structure of this compound may also be a potential future direction.
Métodos De Síntesis
The synthesis of 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide involves the reaction of 2-amino pyridine and 3-thiophene carboxylic acid with cyclohexanone. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain the final compound in high purity.
Propiedades
IUPAC Name |
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-17(20-15-4-3-11-22-12-15)13-6-8-14(9-7-13)19-16-5-1-2-10-18-16/h1-2,5,10,13-15H,3-4,6-9,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPULUXFDYCRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NC(=O)C2CCC(CC2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(difluoromethoxy)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B7353832.png)
![4-ethyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B7353840.png)
![(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B7353854.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide](/img/structure/B7353859.png)
![(1R,3S)-N-(4-methoxybutyl)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B7353860.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-2-methylidenepentanamide](/img/structure/B7353863.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-(thian-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353877.png)
![(2S)-2-(carbamoylamino)-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]butanamide](/img/structure/B7353880.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7353887.png)
![(5S,7S)-7-(difluoromethyl)-N-(4-methoxybutyl)-N,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353892.png)
![(5S,7S)-N-[2-[cyclopropyl(methyl)amino]propyl]-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353909.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-[(1R,2S)-2-phenylcyclopropyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353911.png)
![tert-butyl 2-[[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]acetate](/img/structure/B7353917.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7353923.png)